methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions such as temperature, pH, and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, but they often involve specific temperatures, solvents, and pH levels to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolo[3,2-a]pyrimidine derivatives, indole derivatives, and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not observed in other similar compounds.
Properties
Molecular Formula |
C28H24N4O8S |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-[1-(2-amino-2-oxoethyl)-2-oxoindol-3-ylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H24N4O8S/c1-13-21(27(37)39-4)23(15-9-10-18(40-14(2)33)19(11-15)38-3)32-26(36)24(41-28(32)30-13)22-16-7-5-6-8-17(16)31(25(22)35)12-20(29)34/h5-11,23H,12H2,1-4H3,(H2,29,34)/b24-22- |
InChI Key |
HNZOAGNJPSGQIL-GYHWCHFESA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)N)/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)N)SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC |
Origin of Product |
United States |
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